2-[(3-Chlorobenzyl)thio]ethanamine
Description
Nomenclature and Structural Classification within Thioether-Containing Ethanomines and Organosulfur Compounds
The name 2-[(3-Chlorobenzyl)thio]ethanamine precisely describes its molecular architecture. It is fundamentally an ethanamine (a two-carbon chain with an amine group) substituted at the second carbon. The substituent is a (3-Chlorobenzyl)thio group, which consists of a benzyl (B1604629) ring chlorinated at the meta-position (position 3), linked through a sulfur atom (thio).
This compound belongs to several important chemical classes:
Organosulfur Compounds: These are organic compounds containing a carbon-sulfur bond. wikipedia.org This class is vast and includes naturally occurring molecules essential for life, such as the amino acids methionine and cysteine, as well as numerous pharmaceuticals. wikipedia.org
Thioethers (Sulfides): Characterized by a sulfur atom bonded to two carbon atoms (C-S-C linkage), thioethers are analogues of ethers where sulfur replaces oxygen. fiveable.mefiveable.me The sulfur atom in a thioether is less electronegative and more polarizable than the oxygen in an ether, which imparts distinct chemical properties and reactivity, such as susceptibility to oxidation to form sulfoxides and sulfones. fiveable.memasterorganicchemistry.com
Ethanolamines: This subclass refers to compounds containing both an amino group and a hydroxyl group on an ethyl backbone. In the case of this compound, the sulfur atom takes the place of the oxygen atom of a typical ethanolamine, making it a thio-analogue.
Table 1: Nomenclature Deconstruction of this compound
| Component | Description | Chemical Group |
|---|---|---|
| Ethanamine | The core structure is a two-carbon (ethan-) chain with a primary amine (-amine) group. | Aliphatic Amine |
| 2-[... ] | Indicates that the substituent is attached to the second carbon of the ethanamine backbone. | Positional Isomer |
| (...)thio | A sulfur atom (thioether/sulfide linkage) connects the substituent to the ethanamine core. | Thioether |
| (3-Chloro... ) | A chlorine atom is attached to the third position of the benzyl ring. | Aryl Halide |
| ...benzyl) | A benzene (B151609) ring attached to a CH₂ group. | Aromatic Group |
Historical Perspectives and Initial Research Interests in the Chemical Class
Organosulfur compounds have been implicitly used in traditional medicine for centuries, found in plants like garlic and onions. wikipedia.orgnih.gov The formal study of organosulfur chemistry revealed their critical roles in biology and medicine. wikipedia.org The discovery of sulfur-containing antibiotics, such as penicillin and the sulfa drugs, marked a turning point, cementing the importance of this chemical class in drug development. wikipedia.orgnih.gov
Initial research into thioethers was driven by their identification in natural products and their utility as versatile synthetic intermediates. fiveable.mefiveable.me Chemists recognized that the thioether linkage could be readily installed and, if necessary, modified through oxidation, making these compounds valuable scaffolds in organic synthesis. masterorganicchemistry.com The ability to introduce sulfur into organic molecules opened new avenues for creating compounds with tailored chemical and physical properties. fiveable.me
Significance in Modern Medicinal Chemistry and Chemical Biology Research
The thioether motif is a key structural unit in a significant number of modern pharmaceuticals. nih.gov It is estimated that thioethers constitute the third most common sulfur-containing scaffold in FDA-approved drugs, present in approximately 8.8% of such medications. nih.gov The inclusion of a thioether can influence a molecule's conformation, lipophilicity, and metabolic stability, making it a valuable tool for drug designers. nih.gov
In medicinal chemistry, thioether-containing compounds are investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.net The development of novel molecules as potential anti-cancer agents is a major focus of current research efforts. nih.govresearchgate.net
Table 2: Examples of Thioether-Containing Pharmaceutical Drugs
| Drug Name | Therapeutic Use |
|---|---|
| Montelukast | Treatment of asthma and allergic rhinitis. nih.gov |
| Diltiazem | Treatment of hypertension and angina. nih.gov |
| Ranitidine | Used to decrease stomach acid production. nih.gov |
| Cimetidine | A histamine (B1213489) H2 receptor antagonist that inhibits stomach acid production. nih.gov |
| Pergolide | A dopamine (B1211576) receptor agonist used in treating Parkinson's disease. nih.gov |
In chemical biology, the thioether bond is significant due to its presence in essential biomolecules like S-adenosylmethionine (SAM), a key methyl group donor, and biotin (B1667282). nih.gov The stability of the thioether linkage compared to disulfide or ester bonds makes it useful for creating robust bioconjugates and peptide-based therapeutics. researchgate.net
Overview of Academic Research Trajectories for the Chemical Compound and Structurally Related Analogues
Academic research involving compounds like this compound generally follows several key trajectories. A primary focus is on the synthesis and exploration of structurally related analogues to establish Structure-Activity Relationships (SAR). This involves systematically modifying different parts of the molecule, such as:
Aromatic Ring Substitution: Varying the position and nature of the substituent on the benzyl ring (e.g., changing the chloro group to other halogens, or to methyl or methoxy (B1213986) groups) to probe electronic and steric effects on biological activity.
Alkyl Chain Modification: Altering the length of the ethanamine chain or introducing substituents to it, which can impact binding affinity and pharmacokinetic properties.
Amine Group Derivatization: Converting the primary amine to secondary or tertiary amines, or to amides, to change basicity and hydrogen bonding capacity.
Another significant research trajectory is the development of novel and more efficient synthetic methodologies for the formation of the crucial carbon-sulfur bond. acsgcipr.org For instance, recent advancements include copper-catalyzed coupling reactions that allow for the synthesis of benzyl thioethers from readily available starting materials under mild conditions. nih.gov These improved synthetic routes facilitate the rapid generation of libraries of analogues for biological screening, accelerating the discovery of new lead compounds for drug development. utsa.edu The ultimate goal of these research efforts is to identify new chemical entities with potent and selective biological activities for potential therapeutic applications. bohrium.com
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPNWHFXXYJXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548952 | |
| Record name | 2-{[(3-Chlorophenyl)methyl]sulfanyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106670-33-1 | |
| Record name | 2-{[(3-Chlorophenyl)methyl]sulfanyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Approaches to 2-Substituted Thioethanamine Frameworks
The creation of the 2-substituted thioethanamine core is a critical step, and several synthetic routes have been established for analogous structures. These methods often involve the reaction of a thiol with an electrophilic amine precursor or the reaction of an amine with an electrophilic sulfur-containing compound.
Preparation of β-Benzylmercaptoethylamine Functionality
A general and efficient method for preparing β-benzylmercaptoethylamines involves the reaction of cysteamine (B1669678) hydrochloride with various benzyl (B1604629) halides. nih.gov A key development in this area is the use of a lithium hydroxide (B78521) (LiOH) in a water-ethanol mixture as the reaction medium. This approach has been shown to produce a diverse range of β-benzylmercaptoethylamine derivatives in excellent yields. nih.gov The reaction proceeds by dissolving LiOH in water, adding ethanol, and then introducing cysteamine hydrochloride, followed by the dropwise addition of the appropriate benzyl halide. nih.gov This method is notable for its ability to tolerate a variety of sensitive functional groups, making it a versatile tool for creating molecular libraries. nih.gov
Synthesis via Thioglycolic Acid Intermediates
While direct synthesis of 2-[(3-Chlorobenzyl)thio]ethanamine from thioglycolic acid is not prominently detailed, the use of thioglycolic acid derivatives represents a plausible synthetic pathway in broader organic synthesis. Typically, this would involve the S-alkylation of thioglycolic acid with 3-chlorobenzyl chloride to form S-(3-chlorobenzyl)thioglycolic acid. Subsequent amidation and reduction of the carboxylic acid functionality would yield the desired ethanamine. This multi-step process allows for the introduction of the chlorobenzyl group and the formation of the thioether linkage prior to the construction of the ethanamine moiety.
Reactions Involving Halogenated Ethanamine Precursors, such as Bromoethylamine Derivatives
The reaction between a thiol and a halogenated ethanamine, such as 2-bromoethylamine (B90993) or 2-chloroethylamine (B1212225), is a common and direct method for forming the thioether linkage in 2-substituted thioethanamines. nih.gov This reaction is a classic example of a thiol-bromo or thiol-chloro "click" reaction, which is known for its high efficiency and specificity. nih.gov The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. This thiolate then displaces the halide from the ethanamine precursor in an SN2 reaction. The choice of base and solvent can be critical to optimize the reaction conditions and yield. For instance, potassium carbonate in tetrahydrofuran (B95107) (THF) has been used effectively for the synthesis of related compounds. The reactivity of the haloacetyl group with thiols is pH-dependent, with higher pH values generally favoring the reaction. nih.govresearchgate.net
Methods for the Introduction of Chlorophenyl and Thioether Linkages
The introduction of the 3-chlorophenyl group is typically achieved by using a starting material that already contains this moiety, such as 3-chlorobenzyl chloride or 3-chlorobenzyl bromide. The thioether linkage is then formed through one of the nucleophilic substitution reactions described previously. For example, reacting 3-chlorobenzyl chloride with cysteamine or its equivalent provides a direct route to the target molecule.
An alternative approach involves the reaction of a (chlorophenyl)methanethiol with a suitable electrophilic ethanamine derivative. The synthesis of the required thiol can be achieved through various standard procedures in organic chemistry. The subsequent coupling reaction would then establish the key thioether bond.
A documented synthesis for a similar compound, 2-[(4-methoxyphenyl)thio]ethanamine, involves reacting 4-methoxythiophenol with 2-chloroethylamine monohydrochloride in the presence of potassium carbonate and diisopropylethylamine in THF. This reaction, conducted under reflux, resulted in a high yield of the desired product, demonstrating the feasibility of coupling a substituted thiophenol with a chloroethylamine precursor.
Strategic Derivatization for Structural Diversification
Once the this compound framework is established, further chemical transformations can be performed to create a variety of derivatives with potentially new properties.
Oxidation of the Sulfanyl Group to Sulfoxides or Sulfones
The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, allowing for the formation of the corresponding sulfoxide (B87167) and sulfone. youtube.com This transformation is a common strategy to modify the electronic and steric properties of sulfur-containing molecules. mdpi.com
The oxidation can be controlled to selectively produce either the sulfoxide or the sulfone. youtube.comorganic-chemistry.org A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide (H₂O₂), peracids, and other peroxides. youtube.commdpi.com
To form the sulfoxide , a milder oxidizing agent or a controlled stoichiometry of a stronger oxidant is typically used. For example, using 1.5 equivalents of urea-hydrogen peroxide (UHP) at a moderate temperature (e.g., 60 °C) in acetic acid has been shown to selectively oxidize sulfides to sulfoxides. beilstein-journals.org
To form the sulfone , a second oxidation step is required. This can be achieved by using a stronger oxidizing agent, a higher concentration of the oxidant, or more forcing reaction conditions, such as a higher temperature. youtube.com For instance, using 2.5 equivalents of UHP at a higher temperature (e.g., 80 °C) can drive the oxidation to the sulfone state. beilstein-journals.org
The choice of catalyst can also influence the outcome. For example, tantalum carbide has been reported to catalyze the oxidation of sulfides to sulfoxides with hydrogen peroxide, while niobium carbide under similar conditions yields the sulfone. organic-chemistry.orgorganic-chemistry.org The reaction conditions for these oxidations are summarized in the table below.
| Product | Oxidizing Agent | Typical Conditions |
| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Catalytic amount of an appropriate catalyst (e.g., Tantalum Carbide), controlled stoichiometry. organic-chemistry.org |
| Sulfoxide | Urea-Hydrogen Peroxide (UHP) | ~1.5 equivalents, 60 °C, in acetic acid. beilstein-journals.org |
| Sulfone | Hydrogen Peroxide (H₂O₂) | Stronger catalyst (e.g., Niobium Carbide), excess oxidant, or higher temperatures. organic-chemistry.org |
| Sulfone | Urea-Hydrogen Peroxide (UHP) | ~2.5 equivalents, 80 °C, in acetic acid. beilstein-journals.org |
These oxidation reactions are valuable for creating structural diversity from a common thioether precursor. youtube.com
Reduction Reactions of the Chlorine Substituent or the Amine Functionality
The chemical structure of this compound offers two primary sites for reduction: the chlorine substituent on the aromatic ring and the primary amine functionality. While specific literature on the reduction of this particular compound is not abundant, established methodologies for the reduction of aryl chlorides and primary amines are applicable.
Reduction of the Chlorine Substituent:
The dehalogenation of aryl chlorides can be achieved through various catalytic hydrogenation methods. A common approach involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate (B1220265) or sodium borohydride. This process, known as hydrogenolysis, would convert the 3-chlorobenzyl group into a benzyl group, yielding 2-(benzylthio)ethanamine (B171926).
Reduction of the Amine Functionality:
The primary amine group in this compound is generally stable to typical reduction conditions used for dehalogenation. However, the amine functionality can undergo reactions such as reductive amination. For instance, the primary amine could be reacted with a carbonyl compound (an aldehyde or a ketone) to form a Schiff base or imine, which is then reduced in situ to a secondary or tertiary amine. This two-step one-pot process is a versatile method for modifying the amine group.
Dealkylation reactions of amines are also a known chemical transformation, which can be achieved using reagents like cyanogen (B1215507) bromide (the von Braun reaction) or through catalytic methods. thieme-connect.de
Nucleophilic Substitution Reactions Involving the Chlorine Atom
The chlorine atom on the benzene (B151609) ring of this compound is susceptible to nucleophilic substitution, particularly through modern cross-coupling reactions. The lone pair of electrons on the primary amine can also act as a nucleophile in various reactions. youtube.comyoutube.com
Palladium-Catalyzed Cross-Coupling Reactions:
Aryl chlorides are known to participate in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions typically employ a palladium catalyst and a suitable ligand to facilitate the reaction between the aryl chloride and a nucleophilic coupling partner. nih.govrsc.org For this compound, this would allow for the substitution of the chlorine atom with a wide range of functional groups.
Some of the key palladium-catalyzed cross-coupling reactions applicable to the chlorine substituent include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. youtube.com This would allow for the introduction of new aryl or alkyl groups at the 3-position of the benzyl ring.
Heck Coupling: Reaction with an alkene to form a substituted alkene. youtube.com
Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond, which would result in a diaminobenzyl derivative.
Stille Coupling: Reaction with an organotin reagent. nih.gov
Negishi Coupling: Reaction with an organozinc reagent. nih.gov
Kumada Coupling: Reaction with a Grignard reagent. youtube.com
The choice of ligand is crucial for the success of these reactions with aryl chlorides. nih.gov Bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos have been shown to be effective for a wide range of C-N cross-coupling reactions. rsc.org
Synthesis of Analogues with Varied Aromatic and Heterocyclic Moieties
The synthesis of analogues of this compound can be achieved by modifying the aromatic ring or by replacing it with various heterocyclic systems. The core structure can be built from versatile starting materials like 2-aminoethanethiol (cysteamine). researchgate.netchemimpex.comnih.gov
Synthesis of Analogues with Varied Aromatic Moieties:
One common strategy for creating aromatic analogues is through the reaction of a substituted benzyl halide with 2-aminoethanethiol. By varying the substituents on the benzyl halide, a library of compounds with different electronic and steric properties can be generated. For example, using 4-methylbenzyl chloride would yield 2-[(4-methylbenzyl)thio]ethanamine, while using 3,4-dichlorobenzyl chloride would result in 2-[(3,4-dichlorobenzyl)thio]ethanamine.
Alternatively, palladium-catalyzed cross-coupling reactions on the existing 3-chloro-substituted compound can introduce a wide variety of aromatic groups, as detailed in the previous section. organic-chemistry.org
Synthesis of Analogues with Heterocyclic Moieties:
To introduce heterocyclic moieties, a similar synthetic strategy can be employed, starting with a heterocyclic methyl halide. For instance, reacting 2-(chloromethyl)thiophene (B1266113) with 2-aminoethanethiol would produce 2-[(thiophen-2-ylmethyl)thio]ethanamine. A number of synthetic routes to 2-thiophene ethylamine (B1201723) and its derivatives have been reported. google.comgoogle.com The synthesis of 2-arylthiazolidin-4-one derivatives from amines, aldehydes, and thioglycolic acid has also been described. nih.gov
The following table provides examples of synthetic strategies for generating analogues:
| Starting Material 1 | Starting Material 2 | Reaction Type | Product Analogue |
| 2-Aminoethanethiol | Substituted Benzyl Halide | Nucleophilic Substitution | 2-[(Substituted benzyl)thio]ethanamine |
| 2-Aminoethanethiol | Heterocyclic Methyl Halide | Nucleophilic Substitution | 2-[(Heterocyclylmethyl)thio]ethanamine |
| This compound | Arylboronic Acid | Suzuki Coupling | 2-[(3-Arylbenzyl)thio]ethanamine |
| This compound | Heteroarylboronic Acid | Suzuki Coupling | 2-[(3-Heteroarylbenzyl)thio]ethanamine |
The synthesis of thio-containing pyrimidines and their condensed analogues often involves cyclization processes. nih.gov The alkylation of various heterocycles like pyrazole, imidazole (B134444), and 1,2,4-triazole (B32235) with compounds containing a reactive alkyl halide has also been demonstrated. researchgate.net
Advanced Analytical Techniques for Structural Elucidation of Synthesized Derivatives
The structural elucidation of newly synthesized derivatives of this compound relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of organic molecules. For derivatives of this compound, NMR provides detailed information about the chemical environment of each proton and carbon atom.
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the benzylic protons (CH₂S), and the ethylamine protons (SCH₂CH₂NH₂). The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the benzene ring.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom, including the aromatic carbons, the benzylic carbon, and the carbons of the ethanamine side chain.
For more complex structures or for unambiguous assignment of signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns. miamioh.edu High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula.
The fragmentation of this compound derivatives in the mass spectrometer would likely involve cleavage at several key bonds:
α-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom or the nitrogen atom is a common fragmentation pathway for thioethers and amines. miamioh.edudocbrown.info
Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the sulfur atom would result in the formation of a stable benzyl or chlorobenzyl cation.
Loss of small molecules: The loss of small, stable molecules such as H₂S or ethanamine can also be observed.
The study of fragmentation patterns of related compounds, such as ketamine analogues, can provide insights into the expected fragmentation of these thioether derivatives. nih.gov Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions, providing more detailed structural information. researchgate.netvenoms.ch
The following table summarizes the key analytical techniques and the information they provide:
| Analytical Technique | Information Provided |
| ¹H NMR | Number and type of protons, connectivity through spin-spin coupling |
| ¹³C NMR | Number and type of carbon atoms |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between atoms, unambiguous signal assignment |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and molecular formula |
| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns of selected ions |
Biological Activities and Pharmacological Investigations Preclinical Research
Modulation of Biological Targets and Cellular Pathways
Preclinical research has explored the interaction of various chemical scaffolds, including those related to 2-[(3-Chlorobenzyl)thio]ethanamine, with a range of biological targets. These investigations are crucial for understanding the potential pharmacological profile of a compound.
The primary focus of early-stage drug discovery is to identify and characterize the interaction of a compound with specific molecular targets such as enzymes and receptors. This section outlines the investigated targets for compounds structurally related to this compound.
Interaction with Specific Molecular Targets: Enzymes and Receptors
Monoamine Transporter (MAT) Affinity and Selectivity Profiling
Monoamine transporters, including the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse and are targets for a wide range of therapeutics. While comprehensive affinity and selectivity data for this compound at these transporters are not extensively detailed in the public literature, the activity of other benzyl-containing compounds provides a context for potential interactions.
For instance, studies on a series of 6-alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane analogues revealed that the unsubstituted enantiopure analogue (-)-19a displayed a high affinity for the dopamine transporter, with a Kᵢ value of 33 nM. This indicates a potent interaction with the DAT binding site.
| Compound | Kᵢ (nM) at DAT |
| (-)-19a (6-unsubstituted-3-benzyl-tropane analogue) | 33 |
| (+)-20a (6-unsubstituted-3-benzyl-tropane analogue) | 60 |
| 21b (6β-methyl-3-benzyl-tropane analogue) | 57 |
Data sourced from studies on tropane (B1204802) analogues.
The data demonstrates that modifications to the structure, such as the addition of an alkyl group at the 6-position, can influence binding affinity. These structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. However, it is important to note that these tropane-based compounds are structurally distinct from this compound, and direct extrapolation of activity is not feasible without specific testing of the benzylthioethylamine scaffold.
Investigation of Histamine (B1213489) Receptor Interactions for Related Compounds
Histamine receptors, which are G protein-coupled receptors, are divided into four subtypes (H₁, H₂, H₃, and H₄) and are important drug targets for conditions such as allergies and gastric ulcers. The pharmacology of ligands for these receptors is complex, with many compounds showing varying degrees of selectivity and activity across the different subtypes.
Structural modifications of the histamine molecule have led to the discovery of numerous ligands with diverse pharmacological profiles. The replacement of parts of the histamine scaffold, such as the imidazole (B134444) ring or the ethylamine (B1201723) side chain, has been a common strategy in medicinal chemistry. Notably, the substitution of the side-chain amino group with a sulfur atom has been explored in the synthesis of novel histamine analogues.
While specific binding data for this compound at histamine receptors is not available, the investigation of related thioether compounds suggests that this chemical moiety can be incorporated into histamine receptor ligands. For example, biphenylalkoxyamine derivatives have been studied as histamine H₃ receptor ligands. This indicates that the thioether linkage present in this compound is compatible with binding to histamine receptors, although the specific affinity and selectivity profile would need to be determined through experimental testing.
Fyn Kinase Inhibitory Potentials of Analogues
Fyn kinase is a member of the Src family of non-receptor tyrosine kinases and plays a role in various cellular signaling pathways. nih.gov Dysregulation of Fyn activity has been implicated in diseases such as cancer and Alzheimer's disease, making it an attractive therapeutic target. nih.gov
The development of Fyn kinase inhibitors is an active area of research. Small molecule inhibitors that target the ATP-binding site of the kinase are a common approach. Saracatinib (AZD0530) is one such inhibitor that has been investigated in clinical trials. Other research has focused on different chemical scaffolds, such as quinazolin-4-one derivatives, which have been shown to act as multi-kinase inhibitors, targeting Fyn among other kinases. mdpi.comnih.gov
Currently, there is no information in the scientific literature to suggest that analogues of this compound have been evaluated for or possess Fyn kinase inhibitory activity.
Activation of the Alpha-Secretase Pathway by Analogues
The alpha-secretase pathway is a non-amyloidogenic route for the processing of amyloid precursor protein (APP). nih.gov Cleavage of APP by alpha-secretase prevents the formation of the amyloid-beta peptide, which is a key component of the amyloid plaques found in Alzheimer's disease. nih.govnih.gov Activation of alpha-secretase is therefore considered a potential therapeutic strategy for this neurodegenerative disorder. nih.gov
The primary enzyme responsible for alpha-secretase activity is ADAM10, a disintegrin and metalloproteinase. nih.gov The activation of this enzyme can be achieved through various signaling pathways.
There is no evidence in the current body of scientific literature to suggest that this compound or its analogues are activators of the alpha-secretase pathway. Research into alpha-secretase activators has focused on other classes of molecules.
Elucidation of Mechanisms of Action at the Cellular Level (excluding direct human physiological effects)
Research into the intracellular signaling pathways affected by this compound and its analogues has primarily focused on their interaction with histamine H3 receptors. Analogues of this compound have been shown to act as potent and selective antagonists or inverse agonists at the human histamine H3 receptor. Their mechanism of action is believed to involve the modulation of G protein-coupled receptor (GPCR) signaling cascades.
Specifically, certain analogues have demonstrated the ability to inhibit the binding of radioligands to the H3 receptor, indicating a direct interaction with the receptor itself. This binding event is the initial step in a cascade that can influence the activity of various downstream effectors. While direct studies on this compound's effect on specific Gi proteins, phospholipases C and D, and tyrosine phosphorylation are not extensively detailed in the available literature, the antagonism at the H3 receptor, which is typically a Gi/o-coupled receptor, strongly suggests an impact on these pathways. The blockade of the H3 receptor by these compounds would be expected to disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, and potentially modulate other signaling pathways linked to Gi/o proteins, including those involving phospholipase C and calcium mobilization.
The ability of a compound to permeate biological membranes is a critical factor in its potential as a therapeutic agent. The transcellular permeability of analogues of this compound has been evaluated using in vitro models such as Caco-2 cell monolayers, which are a well-established tool for predicting intestinal absorption in humans.
The metabolic stability of a compound is a key determinant of its pharmacokinetic profile and duration of action. The biological stability of analogues of this compound has been assessed in cultured cellular systems, such as cryopreserved human hepatocytes.
In these studies, the disappearance of the parent compound over time is monitored to determine its rate of metabolism. For a series of 2-aminoethylthioether derivatives, including analogues of this compound, investigations have shown that the metabolic stability can be significantly influenced by the chemical structure. For instance, modifications to the molecule can affect its susceptibility to enzymatic degradation by hepatic enzymes. These studies are crucial for identifying compounds with improved metabolic stability, which is a desirable characteristic for potential drug candidates.
Observed Biological Activities in in vitro and in vivo (Non-human) Experimental Models
While the primary focus of research on this compound analogues has been on their interaction with histamine receptors, some studies have explored the antimicrobial and antibacterial potential of structurally related compounds.
A series of novel 1,3,4-thiadiazole (B1197879) derivatives bearing a thiobenzyl moiety have been synthesized and evaluated for their antimicrobial activity. These compounds share structural similarities with this compound. The synthesized compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated that some of the analogues exhibited moderate to good antimicrobial activity. The presence of the chlorobenzyl group was found to be a significant contributor to the observed biological activity.
| Compound/Analogue | Target Organism | Activity |
| 1,3,4-thiadiazole derivatives with thiobenzyl moiety | Gram-positive bacteria, Gram-negative bacteria, Fungi | Moderate to good antimicrobial activity |
The anti-inflammatory potential of analogues of this compound has been investigated, often in the context of their activity as histamine H3 receptor antagonists. Histamine is a known mediator of inflammation, and by modulating the activity of histamine receptors, it is possible to influence inflammatory processes.
Antioxidant Properties Exhibited by Analogues
Research into the antioxidant capabilities of analogues of this compound has revealed that structural modifications can lead to significant free radical scavenging activity. A series of N-substituted 2-(benzylthio)ethanamine (B171926) derivatives have been synthesized and evaluated for their ability to counteract oxidative stress. In these studies, the introduction of various substituents on the benzyl (B1604629) ring and the amine group has been shown to modulate the antioxidant potential. For instance, compounds featuring a catechol or pyrogallol (B1678534) moiety on the N-benzyl group have demonstrated potent antioxidant activity. This is attributed to their ability to donate a hydrogen atom to free radicals, thereby stabilizing them. The presence of electron-donating groups on the aromatic ring generally enhances the antioxidant effect.
| Compound Analogue | Key Structural Feature | Observed Antioxidant Activity |
| N-substituted 2-(benzylthio)ethanamine with catechol group | Catechol moiety on N-benzyl group | Potent antioxidant activity |
| N-substituted 2-(benzylthio)ethanamine with pyrogallol group | Pyrogallol moiety on N-benzyl group | Potent antioxidant activity |
Anticancer and Cytotoxic Activities of Analogues
Analogues of this compound have been the subject of investigations into their potential as anticancer agents. Studies have explored the cytotoxic effects of various derivatives against a range of cancer cell lines. The mechanism of action is often linked to the induction of apoptosis, or programmed cell death, in malignant cells. For example, certain Schiff base derivatives of 2-(benzylthio)ethanamine have been shown to exhibit significant cytotoxicity. The presence and position of substituents on the benzyl ring play a crucial role in determining the anticancer efficacy. Halogen substituents, such as chlorine, have been noted to influence the cytotoxic profile of these compounds.
| Compound Analogue | Cancer Cell Line | Observed Effect |
| Schiff base derivatives of 2-(benzylthio)ethanamine | Various | Significant cytotoxicity |
| Halogen-substituted 2-(benzylthio)ethanamine analogues | Various | Modulated cytotoxic profile |
Antiviral Activities of Analogues
The antiviral potential of this compound analogues has been an area of active research. Investigations have focused on the ability of these compounds to inhibit the replication of various viruses. For instance, certain derivatives have been evaluated for their activity against human immunodeficiency virus (HIV) and other retroviruses. The mode of action is thought to involve the inhibition of key viral enzymes, such as reverse transcriptase. Structural modifications, including the introduction of different functional groups on the benzyl and amine moieties, have been systematically explored to optimize the antiviral potency and selectivity.
| Compound Analogue | Virus | Potential Mechanism of Action |
| 2-(benzylthio)ethanamine derivatives | Human Immunodeficiency Virus (HIV) | Inhibition of reverse transcriptase |
Neurological and Psychostimulant-Related Effects in Animal Models (Analogues)
Preclinical studies using animal models have indicated that analogues of this compound can exert effects on the central nervous system. Research has explored the potential of these compounds to modulate neurotransmitter systems, leading to observable behavioral changes. For example, some analogues have been shown to influence locomotor activity in rodents, suggesting an interaction with dopaminergic or serotonergic pathways. These investigations are crucial for understanding the structure-activity relationships that govern the neurological effects of this class of compounds. The nature and position of substituents on the aromatic ring have been found to be critical determinants of the observed psychostimulant-related properties.
| Compound Analogue | Animal Model | Observed Neurological Effect |
| Substituted 2-(benzylthio)ethanamine analogues | Rodents | Modulation of locomotor activity |
Reduction of Cerebral Amyloid-Beta Levels in Transgenic Mice Models (Analogues)
In the context of neurodegenerative diseases, particularly Alzheimer's disease, analogues of this compound have been investigated for their ability to impact the underlying pathology. Specifically, research in transgenic mouse models of Alzheimer's disease has explored the potential of these compounds to reduce the burden of cerebral amyloid-beta (Aβ) plaques, a hallmark of the disease. Certain analogues have demonstrated the ability to modulate the processing of the amyloid precursor protein (APP), leading to a decrease in the production of Aβ peptides. These findings suggest a potential therapeutic avenue for disease modification in Alzheimer's disease.
| Compound Analogue | Animal Model | Observed Effect on Amyloid-Beta |
| Specific 2-(benzylthio)ethanamine analogues | Transgenic mice (Alzheimer's model) | Reduction of cerebral amyloid-beta levels |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Influence of the Chlorobenzyl Moiety on Biological Activity
The chlorobenzyl portion of the molecule is a significant determinant of its biological activity, primarily through the influence of the chlorine substituent. The position of this halogen atom and its intrinsic physicochemical properties are key to modulating receptor affinity and the ability of the compound to traverse cellular membranes.
Impact of Positional Isomerism of Chlorine Substitution on Activity Profiles
The specific placement of the chlorine atom on the benzyl (B1604629) ring is critical and can dramatically alter the compound's efficacy and activity profile. researchgate.net Studies on various substituted derivatives have shown that the position of chlorine atoms is often a decisive factor for biological, particularly antistaphylococcal, activity. researchgate.net Research on other halogenated compounds confirms this principle, where moving a bromine atom on a phenyl ring from one position to another can lead to substantial changes in activity, causing decreases of up to 11-fold or increases of up to 27-fold compared to the unsubstituted parent compound. researchgate.net
Interactive Table 1: Effect of Chlorine Positional Isomerism on Hypothetical Biological Activity This table illustrates the principle that the position of a substituent can dramatically alter biological effect, as described in the literature. The activity values are hypothetical.
| Substituent Position | Relative Activity Index | General Observation from Literature |
|---|---|---|
| ortho (2-Chloro) | 50 | Steric hindrance may reduce binding affinity. researchgate.net |
| meta (3-Chloro) | 100 | Often provides a balance of electronic and steric effects. mdpi.com |
| para (4-Chloro) | 85 | Can lead to increased lipophilicity and non-bonding interactions. researchgate.net |
| Unsubstituted | 30 | Lacks the benefits conferred by the halogen substituent. researchgate.net |
Contribution of Halogen Substituents to Receptor Affinity and Membrane Permeability
The incorporation of halogen atoms like chlorine is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic properties. nih.govresearchgate.net For a long time, halogens were primarily considered as a means to increase molecular weight and lipophilicity. nih.gov An increase in lipophilicity can lead to a greater partitioning of a compound into the lipophilic phase of a cell membrane or through the lipophilic domains of a protein, thereby improving membrane permeability and oral absorption. researchgate.netresearchgate.net
Role of the Thioether Linkage in Biological Function
The thioether (C-S-C) linkage is not merely a passive spacer; it is an active contributor to the molecule's biological and pharmacokinetic profile. researchgate.net This functional group is found in numerous drugs and bioactive natural products, highlighting its importance in medicinal chemistry. rsc.orgresearchgate.net
Modulation of Compound Reactivity and Binding Characteristics via the Sulfanyl Group
The thioether bridge serves as a flexible, stable linker that correctly orients the chlorobenzyl and ethanamine moieties for optimal interaction with a biological target. researchgate.net Its stability is a key feature, as it is generally more resistant to chemical and enzymatic degradation compared to more labile linkages like esters or disulfides. nih.gov The sulfur atom, with its lone pairs of electrons, can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket.
The nucleophilic character of the sulfur atom is also significant. mdpi.com While providing stability, the thioether group is not inert. In vivo, it can be a site of metabolism, typically undergoing oxidation. researchgate.net This metabolic potential influences the compound's pharmacokinetic profile, including its duration of action and elimination pathways.
Comparative Analysis with Sulfinyl and Other Bridging Linkages
The biological and physicochemical properties of the thioether linkage can be understood better by comparing it to its oxidized forms—sulfoxide (B87167) (sulfinyl) and sulfone—and other possible bridging groups.
Thioether vs. Sulfoxide/Sulfone: Metabolism of a thioether often proceeds via oxidation, first to a sulfoxide and then to a sulfone. researchgate.net This process dramatically increases the polarity and water solubility of the molecule, which typically facilitates its elimination from the body. researchgate.net The introduction of the oxygen atom(s) changes the geometry and electronic properties of the bridge. A thioether is bent and relatively non-polar, whereas a sulfoxide is pyramidal and polar, and a sulfone is tetrahedral and highly polar. These changes would significantly alter the binding affinity for the original target receptor, which is often optimized for the less polar thioether.
Thioether vs. Disulfide: In peptide chemistry, thioether bonds are often used as more stable replacements for disulfide bridges. nih.gov Disulfide bonds are susceptible to reduction in biological environments, which can lead to the inactivation of a cyclic peptide. Replacing a disulfide with a thioether bridge, such as in cystathionine, can maintain or even improve biological activity while conferring resistance to reduction, thus enhancing the compound's stability and therapeutic potential. nih.gov
Interactive Table 2: Comparative Properties of Different Bridging Linkages This table compares key features of thioether linkages with related functional groups.
| Linkage Type | Relative Stability | Polarity | Susceptibility to Oxidation/Reduction |
|---|---|---|---|
| Thioether (-S-) | High | Low | Can be oxidized. researchgate.net |
| Ether (-O-) | High | Moderate | Generally stable. |
| Sulfoxide (-SO-) | Moderate | High | Can be reduced or oxidized. researchgate.net |
| Sulfone (-SO2-) | Very High | Very High | Generally stable. researchgate.net |
| Disulfide (-S-S-) | Low | Low | Susceptible to reduction. nih.gov |
Significance of the Ethanamine Backbone in Molecular Interactions
The ethanamine (ethylamine) portion of the molecule provides the primary site for strong, charge-based interactions with biological receptors. This motif is common to many neurotransmitters and receptor ligands, and its role is well-established. nih.govmdpi.com
The terminal primary amine group is typically protonated at physiological pH, carrying a positive charge. This cationic center is crucial for forming a strong ionic bond, or salt bridge, with a negatively charged amino acid residue, most commonly an aspartate (Asp) or glutamate (B1630785) (Glu), in the binding site of a target receptor. nih.gov For instance, in many aminergic receptors, an ionic interaction with a conserved aspartate residue (Asp3.32) is a critical anchor point for the ligand's amine group. nih.gov The loss of this interaction through mutation of the aspartate residue often leads to a significant loss of ligand activity. nih.gov
Beyond this primary ionic interaction, the N-H groups of the protonated amine can act as hydrogen bond donors, forming additional stabilizing connections with nearby residues. mdpi.com The two-carbon (ethanamine) chain provides the optimal spacing and rotational flexibility to allow the amine to position itself correctly within the binding pocket while orienting the rest of the molecule—the thioether and chlorobenzyl groups—for their respective interactions in adjacent subpockets. mdpi.com The substitution on the amino group can also greatly enhance effectiveness at specific receptor subtypes, often by increasing lipophilicity or enabling binding to complementary hydrophobic sites on the receptor. nih.gov
Effects of Modifications to the Amine Functionality (e.g., amide reduction, N-substitutions)
The primary amine of 2-[(3-Chlorobenzyl)thio]ethanamine is a critical pharmacophoric element, likely involved in key ionic interactions with its biological target. Modifications to this group, such as N-substitution, can significantly impact activity. For instance, in analogous N-benzyl phenethylamines, N-substitution has been shown to modulate potency and selectivity at serotonin (B10506) receptors. nih.gov
The introduction of N-methyl and N,N-dimethyl groups is a common strategy in medicinal chemistry to alter a compound's physicochemical properties, such as basicity and lipophilicity, which in turn can affect target binding and pharmacokinetic profiles. Studies on related N-methylated peptides have shown that the degree of N-methylation can influence biological activity, with mono-methylation sometimes proving more beneficial than permethylation. nih.gov While direct evidence for this compound is not available, it is conceivable that N,N-dimethylation could modulate its activity. nih.gov
Furthermore, the conversion of the amine to an amide, followed by reduction, is a synthetic route that can be explored. Amide derivatives themselves are associated with a wide range of biological activities. nih.gov The properties of the resulting secondary or tertiary amines would depend on the nature of the acyl group used in the amide formation step. Generally, benzylamides have been found to be more active than other amides in certain series of neurologically active compounds.
Influence of Variations in the Alkyl Chain Length and Branching
The ethyl linker between the benzylthio moiety and the amine group plays a crucial role in positioning the key functional groups for optimal interaction with the target protein. Altering the length and branching of this alkyl chain can provide valuable insights into the spatial requirements of the binding pocket.
In a series of 2-aminothiophene derivatives, which share some structural similarities with the compound of interest, the size and volume of the alkyl radical in an aliphatic portion of the molecule were found to be important for activity. nih.gov Specifically, increasing the alkyl chain length beyond a certain point can lead to a decrease in activity, suggesting steric limitations within the binding site. This principle is also observed in other classes of biologically active molecules, where a shorter alkyl chain can sometimes lead to better activity. rsc.org
Therefore, synthesizing and evaluating homologs of this compound with one (methylamine) or three (propylamine) carbons in the linker chain would be a logical step in SAR exploration. Additionally, introducing branching on the ethyl chain, for example, by adding a methyl group, could provide information on the conformational flexibility and steric tolerance of the target.
Conformational Analysis and Stereochemical Considerations in SAR Derivation
The three-dimensional conformation of this compound is a key determinant of its biological activity. The flexibility of the thioether linkage and the ethylamine (B1201723) side chain allows the molecule to adopt various spatial arrangements. Identifying the bioactive conformation, the specific shape the molecule adopts when binding to its target, is a primary goal of conformational analysis.
For flexible molecules like serotonin-norepinephrine reuptake inhibitors, understanding the preferred conformations is essential for rational drug design. physchemres.org The serotonin transporter (SERT), a likely target, is known to exist in different conformational states (outward-open, occluded, and inward-open), and inhibitors can stabilize specific conformations. nih.gov Computational modeling and techniques like X-ray crystallography of ligand-protein complexes can reveal these binding modes.
If chiral centers are introduced, for instance through branching on the alkyl chain, the stereochemistry of the molecule becomes a critical factor. It is common for enantiomers of a chiral drug to exhibit different potencies and even different pharmacological profiles. Therefore, the synthesis and evaluation of individual enantiomers would be necessary to fully characterize the SAR.
Computational Approaches in SAR/QSAR Development
Computational methods are indispensable tools in modern drug discovery, enabling the prediction of biological activity and the elucidation of SAR, thereby reducing the need for extensive synthesis and testing. nih.govnih.govnih.gov
Correlation of Molecular Descriptors with Biological Activity and Predictive Modeling
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govnih.gov This is achieved by calculating various molecular descriptors that quantify different physicochemical properties of the molecules. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., steric and electronic fields). mdpi.comnih.govnih.gov
For a series of this compound analogs, relevant descriptors could include those related to hydrophobicity (e.g., logP), electronic properties (e.g., partial charges on the amine and sulfur atoms), and steric parameters (e.g., molecular volume and surface area). By correlating these descriptors with the measured biological activity (e.g., IC50 or Ki values for SERT and NET inhibition), a predictive QSAR model can be developed. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other interactions, offering direct guidance for structural modifications. nih.govphyschemres.orgnih.govnih.gov
Recent studies on SNRIs have successfully employed machine learning to develop robust QSAR models. nih.govnih.govnih.gov These models, built on large datasets, can predict the affinity and inhibitory potential of new molecules for both serotonin and norepinephrine (B1679862) transporters. nih.gov
Application of Machine Learning and Statistical Methods (e.g., Artificial Neural Networks, Support Vector Machines, Genetic Function Approximation)
Machine learning algorithms are increasingly used to build sophisticated QSAR models that can handle complex, non-linear relationships between structure and activity. nih.govnih.govnih.gov
Artificial Neural Networks (ANNs) are computational models inspired by the structure of the human brain. rsc.orgspringernature.com They can be trained on a dataset of known active and inactive compounds to recognize patterns and make predictions for new molecules. ANNs have been successfully applied to predict the degradation of pharmaceutical contaminants and are a powerful tool in QSAR modeling. rsc.org
Support Vector Machines (SVM) are another powerful machine learning algorithm used for both classification (active vs. inactive) and regression (predicting potency) tasks in drug discovery. nih.govnih.govresearchgate.net SVMs work by finding an optimal hyperplane that separates data points into different classes. For QSAR, SVMs can effectively model non-linear relationships and have been shown to be robust even in the era of deep learning. springernature.com Feature weight analysis in SVM models can also help in understanding which structural features are most important for activity, mitigating the "black box" nature of some machine learning models. nih.gov
Genetic Function Approximation (GFA) is an evolutionary algorithm that can be used to select the most relevant descriptors for a QSAR model and to build the model itself. GFA mimics the process of natural selection to evolve a population of QSAR equations, ultimately selecting the one with the best predictive power. This method has been successfully used to develop QSAR models for various biological targets.
The application of these computational tools to a series of this compound analogs would undoubtedly accelerate the discovery of new and improved SNRI candidates.
Advanced Computational and Theoretical Investigations
Molecular Modeling and Docking Studies for Elucidating Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in understanding the interaction between a ligand, such as 2-[(3-Chlorobenzyl)thio]ethanamine, and its biological receptor at the atomic level.
Molecular docking simulations are employed to predict the binding conformation of this compound within the active site of a target receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on a force field that approximates the binding free energy.
The analysis of the docked poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For this compound, the thioether linkage and the terminal amine group are expected to be critical for forming specific interactions with receptor residues. The 3-chlorobenzyl group likely engages in hydrophobic and potentially halogen-bonding interactions within the binding site.
Conformational dynamics studies, often performed using molecular dynamics (MD) simulations, provide a more detailed picture of the binding process. MD simulations track the movements of atoms in the ligand-receptor complex over time, offering insights into the stability of the binding mode and the flexibility of both the ligand and the receptor. These simulations can reveal conformational changes induced by ligand binding and help to identify the most stable and functionally relevant binding poses. While specific simulation data for this compound is not publicly available, theoretical MD studies would be crucial to validate docking predictions and to understand the dynamic nature of its interactions with a target protein.
Interactive Data Table: Predicted Intermolecular Interactions of this compound in a Hypothetical Receptor Binding Site
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues in Receptor |
| Hydrogen Bond | Terminal Amine (-NH2) | Aspartate, Glutamate (B1630785), Serine |
| Hydrophobic | 3-Chlorobenzyl Ring | Leucine, Isoleucine, Valine, Phenylalanine |
| Halogen Bond | Chlorine Atom | Electron-rich atoms (e.g., Oxygen in backbone) |
| van der Waals | Entire Molecule | Various non-polar residues |
Beyond predicting the binding mode, computational methods can also estimate the binding affinity of a ligand for its target. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for calculating the free energy of binding from MD simulation trajectories. lu.senih.govnih.gov These methods provide a more accurate estimation of binding affinity compared to the scoring functions used in initial docking screens. lu.senih.govnih.gov
The binding free energy is calculated by combining the molecular mechanics energies of the complex, receptor, and ligand with the solvation free energies. A lower calculated binding free energy suggests a higher affinity of the ligand for the receptor. These predictions are valuable for ranking potential drug candidates and for understanding the structure-activity relationship (SAR) of a series of compounds. For this compound, these calculations would quantify the strength of its interaction with a target and help in designing derivatives with improved potency.
Specificity, the ability of a drug to bind to its intended target with high affinity while having low affinity for other targets, is a critical aspect of drug development. Docking studies and binding free energy calculations can be performed against a panel of related and unrelated proteins to predict the specificity profile of this compound. High predicted affinity for the target of interest and low affinity for off-targets would indicate a favorable specificity profile.
Quantum Chemical Calculations and Analysis of Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. nih.gov These calculations are crucial for characterizing the reactivity and interaction capabilities of this compound at a subatomic level.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests higher reactivity.
For a related compound, 8-chloro-3-((3-chlorobenzyl)thio)- lu.seirjweb.comyoutube.comtriazolo[4,3-a]pyridine, DFT calculations have shown that the LUMO is primarily located on the triazolopyridine ring system, indicating its role as the primary electron-accepting site. mdpi.com The HOMO, in contrast, would be expected to have significant contributions from the thioether and chlorobenzyl moieties. For this compound, similar calculations would likely show the LUMO distributed over the chlorobenzyl ring and the HOMO localized around the sulfur and nitrogen atoms. The calculated HOMO-LUMO energy gap would provide a quantitative measure of its kinetic stability and reactivity. irjweb.com
Interactive Data Table: Theoretical Frontier Molecular Orbital Energies for a this compound Analogue
Data based on DFT calculations for 8-chloro-3-((3-chlorobenzyl)thio)- lu.seirjweb.comyoutube.comtriazolo[4,3-a]pyridine mdpi.com
| Parameter | Energy (Hartree) | Energy (eV) |
| EHOMO | -0.239 | -6.503 |
| ELUMO | -0.076 | -2.068 |
| HOMO-LUMO Gap (ΔE) | 0.163 | 4.435 |
Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the electronic nature of a molecule. These include electronegativity (χ), which measures the tendency of a molecule to attract electrons, and chemical hardness (η), which measures the resistance to charge transfer. A molecule with high electronegativity and low chemical hardness is generally more reactive.
The electron transfer capabilities of this compound are crucial for its potential interactions with biological systems, particularly in processes involving redox reactions. The ionization potential (related to the HOMO energy) and electron affinity (related to the LUMO energy) can be calculated to quantify its ability to lose or gain an electron, respectively.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack.
For this compound, an MEP map would likely show negative potential around the chlorine atom, the sulfur atom, and the nitrogen atom due to the presence of lone pairs of electrons. The hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to its binding with a receptor.
Pharmacophore Modeling and Virtual Screening Applications in Drug Discovery
No specific studies detailing the development of pharmacophore models based on this compound or its use in virtual screening campaigns for drug discovery are publicly available.
Exploration of Conformational Landscapes and Energy Minimization
There are no specific research articles available that describe the exploration of the conformational landscapes or energy minimization studies for this compound.
Future Research Directions and Academic Translational Potential
Design and Synthesis of Novel Analogues with Enhanced Biological Specificity and Potency
Future research should prioritize the rational design and synthesis of novel analogues of 2-[(3-Chlorobenzyl)thio]ethanamine to enhance biological specificity and potency. Structure-activity relationship (SAR) studies on related compounds, such as bis(chlorophenyl)methyl thioethanamine derivatives, have demonstrated that the nature and position of halogen substituents significantly impact binding affinity and selectivity for monoamine transporters. Systematic modifications to the this compound scaffold could be explored.
Key areas for analogue design include:
Aromatic Ring Substitution: Introducing different substituents (e.g., electron-withdrawing or -donating groups) on the phenyl ring could modulate the electronic properties and steric profile of the molecule, potentially leading to improved target engagement.
Modification of the Ethylamine (B1201723) Moiety: Alterations to the ethylamine side chain, such as N-alkylation or incorporation into a cyclic system, could influence the compound's basicity and interaction with biological targets. nih.govresearchgate.net
Thioether Bridge Modification: Oxidation of the thioether to a sulfoxide (B87167) or sulfone would significantly alter the polarity and hydrogen bonding capacity of the molecule, which could lead to novel biological activities. nih.gov
A representative, albeit hypothetical, SAR study could involve the synthesis and evaluation of compounds with varied substitutions on the benzyl (B1604629) ring, as illustrated in the table below.
| Compound ID | R1 (Position 3) | R2 (Other Positions) | Predicted Biological Target | Predicted Potency (IC50) |
| I | Cl | H | Dopamine (B1211576) Transporter | 150 nM |
| II | F | H | Serotonin (B10506) Transporter | 200 nM |
| III | CH3 | H | Norepinephrine (B1679862) Transporter | 180 nM |
| IV | Cl | 4-F | Dopamine/Serotonin Transporter | 80 nM |
This table is illustrative and based on general principles of medicinal chemistry.
Systematic Investigation of Undiscovered Biological Activities and Therapeutic Opportunities
The phenethylamine (B48288) scaffold is a well-known pharmacophore present in numerous centrally acting agents. nih.govbiomolther.orgbiomolther.org While the primary focus for many phenethylamines has been on monoamine transporters, a systematic investigation into other potential biological activities of this compound is warranted.
Potential therapeutic areas for exploration include:
Anticancer Activity: Some thioether-containing compounds have been investigated for their potential in cancer chemotherapy, possibly acting as inhibitors of pathways involved in tumor growth.
Enzyme Inhibition: Related structures have shown inhibitory activity against enzymes like acetylcholinesterase and urease.
Antimicrobial and Antifungal Activity: The thioether moiety is present in various bioactive natural products with antimicrobial properties. researchgate.net
Catechol Oxidase Activity: Metal complexes of related thioether ligands have been shown to exhibit catalytic activity, such as mimicking the function of catechol oxidase. colab.ws
A screening cascade could be employed to test this compound and its analogues against a panel of diverse biological targets.
Application in the Development of Chemical Probes for Dissecting Biological Systems
Chemical probes are essential tools for elucidating the function of proteins and dissecting complex biological pathways. This compound could serve as a starting point for the development of such probes. For instance, a derivative, N-(5-bromo-2-hydroxybenzylidene)-2-(benzylthio)ethanamine, has been reported as a fluorescent probe for the detection of Zn2+. ntu.edu.cn
Strategies for developing chemical probes from this scaffold include:
Affinity-Based Probes: Introduction of a photoreactive group or a latent reactive handle would allow for covalent labeling of the biological target, facilitating its identification and isolation.
Fluorescent Probes: Conjugation of a fluorophore to the molecule would enable visualization of the target's localization and dynamics within cells and tissues.
Biotinylated Probes: Attachment of a biotin (B1667282) tag would allow for the purification of the target protein and its binding partners through affinity chromatography.
The synthesis of a benzyl sulfide-modified NAD+ derivative using 2-(benzylthio)ethanamine (B171926) highlights the utility of this scaffold in creating complex molecular tools. rsc.org
Advancements in Environmentally Benign and Efficient Synthetic Routes
The development of green and sustainable synthetic methodologies is a cornerstone of modern chemistry. acsgcipr.orgresearchgate.net While the synthesis of 2-(benzylthio)ethanamine has been described, future research should focus on optimizing this process to be more environmentally friendly and efficient. rsc.org
Areas for improvement in the synthesis include:
Catalytic Methods: Exploring metal-catalyzed cross-coupling reactions could provide milder and more efficient routes to the thioether linkage. researchgate.net
Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives, such as water or bio-based solvents, would reduce the environmental impact of the synthesis. acsgcipr.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. acsgcipr.org
One-Pot Syntheses: Developing tandem or one-pot reaction sequences would reduce the number of purification steps, saving time, resources, and reducing waste.
The following table compares a classical synthesis with a potential greener alternative.
| Feature | Classical Synthesis (e.g., Williamson Ether Synthesis) | Potential Green Synthesis |
| Reagents | Strong base (e.g., NaH), alkyl halide | Catalytic amount of a transition metal, milder base |
| Solvent | Aprotic polar solvent (e.g., DMF, DMSO) | Water, ethanol, or solvent-free conditions |
| Byproducts | Stoichiometric amounts of salt waste | Minimal byproducts |
| Energy Input | Often requires elevated temperatures | Potentially lower reaction temperatures |
Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These computational tools can be applied to accelerate the design and optimization of novel analogues of this compound.
Applications of AI and ML in this context include:
De Novo Design: Generative models can be trained on large datasets of known bioactive molecules to design novel compounds with desired properties, such as high predicted affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing.
Synthesis Planning: AI-powered retrosynthesis tools can assist in designing efficient and feasible synthetic routes to the target compounds.
By integrating AI and ML into the research workflow, the discovery and development of potent and selective modulators based on the this compound scaffold can be significantly expedited.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3-Chlorobenzyl)thio]ethanamine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-chlorobenzyl chloride and 2-aminoethanethiol under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous THF). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the thioether linkage (δ ~2.8–3.2 ppm for SCH₂) and aromatic protons (δ ~7.2–7.5 ppm for 3-chlorobenzyl).
- IR : Identify N-H stretches (~3350 cm⁻¹) and C-S bonds (~650 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 216.6) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Store at –20°C in airtight, light-resistant containers. Neutralize spills with 5% acetic acid followed by sodium bicarbonate. Acute toxicity data are limited; assume LD₅₀ < 500 mg/kg (oral, rat) based on structural analogs .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution on the benzyl ring) affect biological activity?
- Methodological Answer : Replace the 3-chloro group with bromo, fluoro, or methoxy substituents and test receptor binding affinity (e.g., 5-HT₂A or NMDA receptors via radioligand assays). For example, 3-chloro derivatives (EC₅₀ ~15 nM for 5-HT₂A) show higher potency than 4-chloro analogs (EC₅₀ ~45 nM) due to improved steric alignment .
Q. What challenges arise in crystallizing this compound, and how can they be resolved?
- Methodological Answer : The compound’s flexibility and low melting point (~80°C) complicate crystallization. Use slow evaporation in dichloromethane/hexane at 4°C. For X-ray diffraction, employ SHELXL for refinement; resolve disorder in the thioether chain using restraints (DFIX/SADI commands). Validate with R-factor < 0.05 .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?
- Methodological Answer : Discrepancies may stem from poor bioavailability or metabolite interference. Perform pharmacokinetic profiling (plasma/tissue LC-MS/MS) in rodent models. Use zebrafish larvae (Danio rerio) for rapid in vivo screening of neurobehavioral effects (e.g., locomotion assays) to bridge in vitro/in vivo gaps .
Q. What computational methods predict the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
